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Compound of Interest

Compound Name: Tinolux BBS

Cat. No.: B1179761 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tinolux BBS, chemically known as chloroaluminum(III) phthalocyanine tetrasulfonic acid, is a

water-soluble, sulfonated metallophthalocyanine. It finds applications as a fluorescent

whitening agent and photosensitizer. The characterization of its molecular structure is crucial

for understanding its function and for quality control in various applications. ¹H-NMR (Proton

Nuclear Magnetic Resonance) spectroscopy is a powerful analytical technique for elucidating

the structure of organic molecules. This document provides a detailed protocol for the ¹H-NMR

analysis of Tinolux BBS, including predicted spectral data and visualizations to guide

researchers.

Predicted ¹H-NMR Data for Tinolux BBS
Due to the limited availability of experimental ¹H-NMR data for Tinolux BBS in the public

domain, the following table presents predicted chemical shifts for the aromatic protons. These

predictions are based on the known effects of sulfonation and the inherent aromaticity of the

phthalocyanine macrocycle. The aromatic protons of sulfonated metallophthalocyanines

typically resonate in the downfield region of the spectrum (7.0-9.5 ppm) due to the deshielding

effect of the aromatic ring current. The exact chemical shifts and coupling constants will be

influenced by the specific substitution pattern of the sulfonate groups.

Table 1: Predicted ¹H-NMR Data for Tinolux BBS

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b1179761?utm_src=pdf-interest
https://www.benchchem.com/product/b1179761?utm_src=pdf-body
https://www.benchchem.com/product/b1179761?utm_src=pdf-body
https://www.benchchem.com/product/b1179761?utm_src=pdf-body
https://www.benchchem.com/product/b1179761?utm_src=pdf-body
https://www.benchchem.com/product/b1179761?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1179761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted
Integration

Protons ortho to

sulfonate group
8.5 - 9.5 Doublet or Multiplet 4H

Protons meta to

sulfonate group
7.5 - 8.5 Doublet or Multiplet 4H

Protons on

unsubstituted

positions

7.0 - 8.0 Multiplet 4H

Note: These are predicted values and should be confirmed by experimental data. The exact

chemical shifts and multiplicities will depend on the precise substitution pattern of the sulfonate

groups on the benzene rings.

Experimental Protocol for ¹H-NMR Analysis of
Tinolux BBS
This protocol outlines the steps for acquiring a ¹H-NMR spectrum of Tinolux BBS.

1. Materials and Equipment

Tinolux BBS sample

Deuterium oxide (D₂O, 99.9 atom % D)

NMR tubes (5 mm)

Pipettes and tips

Vortex mixer

NMR spectrometer (400 MHz or higher recommended)

2. Sample Preparation
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Weigh approximately 5-10 mg of Tinolux BBS into a clean, dry vial.

Add 0.6-0.7 mL of D₂O to the vial.

Vortex the mixture until the Tinolux BBS is completely dissolved. The solution will have a

deep blue color.

Carefully transfer the solution into a 5 mm NMR tube using a pipette.

Ensure the solution height in the NMR tube is at least 4-5 cm.

Cap the NMR tube securely.

3. NMR Spectrometer Setup and Data Acquisition

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the D₂O solvent.

Shim the magnetic field to obtain a narrow and symmetrical solvent peak.

Set the following acquisition parameters (these may need to be optimized for your specific

instrument):

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

Number of Scans (NS): 16 to 64 scans (or more for dilute samples) to achieve a good

signal-to-noise ratio.

Receiver Gain (RG): Adjust to avoid signal clipping.

Acquisition Time (AQ): 2-4 seconds.

Relaxation Delay (D1): 5 seconds (to ensure full relaxation of aromatic protons).

Spectral Width (SW): 0-12 ppm.

Temperature: 298 K (25 °C).
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4. Data Processing

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale by setting the residual HDO peak to 4.79 ppm.

Integrate the peaks in the aromatic region of the spectrum.

Analyze the chemical shifts, multiplicities (splitting patterns), and integration values to assign

the signals to the protons of the Tinolux BBS molecule.

Visualizations
The following diagrams illustrate the chemical structure of Tinolux BBS and the experimental

workflow for its ¹H-NMR analysis.

Caption: Chemical structure of Tinolux BBS with proton labeling.

Caption: Experimental workflow for ¹H-NMR analysis of Tinolux BBS.

To cite this document: BenchChem. [Application Notes and Protocols for the ¹H-NMR
Analysis of Tinolux BBS]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1179761#1h-nmr-analysis-of-tinolux-bbs-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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